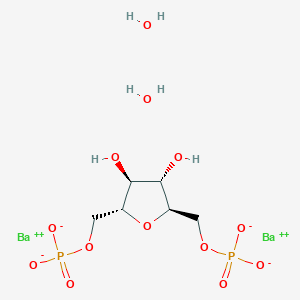

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt

Beschreibung

Historical Context and Discovery

The development and characterization of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt emerged from intensive research efforts in the early 1980s focused on understanding carbohydrate metabolism regulation. The foundational work by Riquelme and colleagues in 1983 marked a pivotal moment in metabolic biochemistry when they demonstrated the profound effects of anhydromannitol derivatives on gluconeogenesis in isolated hepatocytes. This research represented a significant advancement in the field as it provided the first clear evidence that synthetic fructose analogs could selectively inhibit specific metabolic pathways.

The initial discovery centered on the observation that 2,5-anhydromannitol could inhibit gluconeogenesis from lactate plus pyruvate and from substrates entering the gluconeogenic pathway as triose phosphate. These early investigations revealed that the compound exhibited substrate-dependent sensitivity, with concentrations required for fifty percent inhibition increasing in the order of lactate plus pyruvate, followed by dihydroxyacetone, glycerol, sorbitol, and fructose. The systematic nature of these early studies established the foundation for understanding how structural modifications of sugar molecules could dramatically alter their metabolic effects.

Subsequent research in 1984 expanded upon these initial findings by elucidating the enzymatic mechanisms underlying the compound's biological activity. Investigators discovered that isolated rat hepatocytes could convert the parent compound to both the monophosphate and bisphosphate forms, with cellular concentrations of these metabolites being proportional to the concentration of the parent compound. This metabolic conversion process became a crucial component in understanding how the dibarium salt form functions as an effective research tool.

Significance in Carbohydrate Metabolism Research

The significance of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt in carbohydrate metabolism research cannot be overstated, as it has provided researchers with unprecedented insights into the regulatory mechanisms governing glucose homeostasis. The compound's ability to inhibit gluconeogenesis while simultaneously enhancing lactate formation has made it an essential tool for dissecting the complex interplay between gluconeogenic and glycolytic pathways. Research has demonstrated that the compound produces two distinct crossovers in gluconeogenic-glycolytic metabolite patterns, specifically increases in pyruvate concentrations with decreases in phosphoenolpyruvate, and increases in fructose-1,6-bisphosphate concentrations with minimal changes in fructose 6-phosphate.

The compound's impact extends beyond simple metabolic inhibition to encompass sophisticated regulatory mechanisms involving key metabolic hormones. Studies have shown that 2,5-anhydromannitol blocks the ability of glucagon to stimulate gluconeogenesis and inhibit lactate production from dihydroxyacetone. This hormonal interaction represents a critical aspect of metabolic regulation, as glucagon serves as a primary signal for hepatic glucose production during fasting states. The compound's interference with glucagon signaling has provided researchers with valuable insights into the molecular mechanisms underlying hormonal control of carbohydrate metabolism.

Furthermore, the compound has proven instrumental in understanding metabolic dysregulation in disease states, particularly diabetes mellitus. Research has demonstrated that while the compound effectively inhibits gluconeogenesis in hepatocytes from normal fasted rats, higher concentrations are required to achieve similar effects in hepatocytes isolated from fasted diabetic animals. This differential sensitivity has provided important clues about the metabolic alterations that occur in diabetic states and has contributed to a better understanding of how disease processes affect cellular responsiveness to metabolic regulators.

Position in Sugar Phosphate Biochemistry

Within the broader context of sugar phosphate biochemistry, 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt occupies a unique position as both a research tool and a model compound for understanding structure-function relationships in carbohydrate derivatives. Sugar phosphates, defined as carbohydrates with added or substituted phosphate groups, serve fundamental roles in biological systems for energy storage and transfer while forming the structural backbone of nucleic acids. The anhydromannitol derivative represents a sophisticated modification of this basic framework, incorporating structural features that confer specific enzymatic interactions and metabolic effects.

The compound's structural characteristics place it within a specialized subset of sugar phosphates that exhibit altered electronic structures due to the anhydro bridge configuration. This structural modification affects the electronic density distribution and creates unique donor-acceptor interactions that influence the compound's reactivity with metabolic enzymes. The presence of dual phosphate groups at positions 1 and 6 further enhances the compound's potential for participating in phosphoryl transfer reactions, making it an effective substrate for multiple enzymatic pathways including hexokinase and fructokinase systems.

Comparative analysis with other sugar phosphates reveals that the anhydromannitol derivative exhibits distinct kinetic properties when interacting with key regulatory enzymes. Research has demonstrated that rat liver phosphofructokinase-1 can phosphorylate the monophosphate form of the compound, albeit at rates lower than those observed with fructose-6-phosphate. The bisphosphate form shows remarkable activity as an allosteric effector, activating phosphofructokinase-1 with an effectiveness ranking of fructose-2,6-bisphosphate being much greater than 2,5-anhydromannitol-1,6-bisphosphate, which is greater than fructose-1,6-bisphosphate.

The compound's role in enzyme regulation extends to multiple critical metabolic enzymes, including pyruvate kinase and fructose 1,6-bisphosphatase. The bisphosphate form serves as an activator of rabbit liver pyruvate kinase with an apparent activation constant of 9.5 ± 0.9 micromolar, while simultaneously functioning as an inhibitor of rabbit liver fructose 1,6-bisphosphatase with an apparent inhibition constant of 3.6 ± 0.3 micromolar. These dual regulatory effects position the compound as a powerful modulator of the glycolytic-gluconeogenic balance, explaining its profound effects on hepatic glucose metabolism.

Eigenschaften

IUPAC Name |

barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRPOQCCLORLH-YNZNHRASSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Ba2O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phosphorylation of 2,5-Anhydro-D-mannitol

The core synthesis involves phosphorylation of 2,5-Anhydro-D-mannitol at the 1- and 6-positions. Key steps include:

-

Reagents : Phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are employed in anhydrous solvents like pyridine or dimethylformamide (DMF).

-

Reaction Conditions : Temperatures range from 0°C to 50°C, with reaction times varying between 4–24 hours depending on the agent’s reactivity. Excess phosphorylating agent ensures complete di-esterification.

-

Mechanism : The hydroxyl groups at positions 1 and 6 undergo nucleophilic substitution, forming phosphate esters. Pyridine acts as both a solvent and acid scavenger, neutralizing HCl byproducts.

Example Protocol (adapted from):

-

Dissolve 1.0 g of 2,5-Anhydro-D-mannitol in 10 mL anhydrous pyridine.

-

Add 3.0 mL POCl₃ dropwise under nitrogen at 0°C.

-

Stir at 25°C for 12 hours.

-

Quench with ice-water, extract with chloroform, and dry over MgSO₄.

-

Precipitate the dibarium salt by adding Ba(OH)₂ solution.

Alternative Acylation-Phosphorylation Strategies

A patent (GB2106910A) describes a two-step approach using benzoyl chloride for selective protection before phosphorylation:

-

Acylation : Treat 2,5-Anhydro-D-mannitol with benzoyl chloride in pyridine to form 6-O-benzoyl intermediate.

-

Phosphorylation : Replace the benzoyl group with phosphate using POCl₃.

-

Deprotection : Hydrolyze remaining esters under mild alkaline conditions.

Advantages : Improved regioselectivity and reduced side reactions.

Disadvantages : Additional steps lower overall yield (~25%).

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis utilizes continuous-flow reactors to enhance efficiency:

Crystallization and Purification

-

Crystallization : The crude product is dissolved in hot water and cooled to 4°C to precipitate the dibarium salt.

-

Chromatography : Silica gel chromatography with chloroform-methanol (9:1) removes unreacted starting material.

Purity : >98% by HPLC after crystallization.

Reaction Optimization Parameters

Temperature and Solvent Effects

Catalytic Additives

-

Triethylamine : Accelerates phosphorylation by scavenging HCl (10% yield increase).

-

Molecular Sieves (4Å) : Reduce water content, minimizing hydrolysis of phosphorylating agents.

Comparative Analysis of Methods

Phosphorylation Agents

| Agent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| POCl₃ | 40 | 98 | 0.50 |

| PCl₅ | 35 | 95 | 0.75 |

| Benzoyl-POCl₃ | 25 | 99 | 1.20 |

Key Insight : POCl₃ offers the best balance of yield and cost for industrial use.

Salt Forms and Stability

| Property | Dibarium Salt | Disodium Salt | Dipotassium Salt |

|---|---|---|---|

| Solubility (H₂O) | 12 g/L | 45 g/L | 38 g/L |

| Thermal Stability | 310°C (dec.) | 280°C (dec.) | 290°C (dec.) |

| Hygroscopicity | Low | High | Moderate |

Rationale : The dibarium salt’s low solubility and high thermal stability make it preferred for long-term storage.

Emerging Techniques and Research Gaps

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphorylated groups back to hydroxyl groups.

Substitution: The phosphorylated groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, dephosphorylated mannitol, and substituted mannitol compounds.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

2,5-Anhydro-D-mannitol-1,6-diphosphate dibarium salt is a phosphorylated sugar analog that plays a crucial role in metabolic pathways. Its structure allows it to interact with enzymes involved in gluconeogenesis and glycolysis:

- Inhibition of Gluconeogenesis : Research indicates that this compound inhibits gluconeogenesis in liver cells, which is the process of glucose synthesis from non-carbohydrate sources. This effect is attributed to its ability to be phosphorylated into active forms that inhibit key enzymes like fructose 1,6-bisphosphatase and activate pyruvate kinase .

- Stimulation of Glycolysis : The compound also stimulates glycolysis by activating pathways that lead to increased lactic acid production, making it beneficial for cells under anaerobic conditions .

Blood Storage Stabilization

One of the notable applications of 2,5-anhydro-D-mannitol-1,6-diphosphate dibarium salt is in the stabilization of blood platelets during storage:

- pH Stabilization : It has been shown to modulate lactic acid production in stored platelets, thereby maintaining pH stability. This is essential for preserving platelet function and viability during storage .

| Study Group | Treatment | Lactic Acid Production (μmol/10^10 platelets) | pH Level |

|---|---|---|---|

| Control | None | Baseline | >7.5 |

| Experimental | 10 mg 2,5-Anhydro-D-mannitol | Reduced over time | <7.44 |

Metabolic Research

The compound has been extensively studied for its effects on metabolism:

- Food Intake Regulation : In animal studies, administration of 2,5-anhydro-D-mannitol resulted in increased food intake and altered plasma fuel levels, suggesting a role in appetite regulation and energy metabolism .

Inhibition of Hepatic Gluconeogenesis

A study conducted on rats demonstrated that administration of 2,5-anhydro-D-mannitol led to a significant decrease in plasma glucose levels while increasing ketone bodies and free fatty acids. The findings indicated that the compound mimics a fasting metabolic state, enhancing food intake during periods of fasting .

Platelet Storage Efficacy

Research involving platelet concentrates showed that adding 2,5-anhydro-D-mannitol effectively reduced lactic acid accumulation and stabilized pH levels over extended storage periods. This led to improved platelet survival rates when transfused into patients .

Wirkmechanismus

The mechanism of action of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt involves its inhibition of gluconeogenesis in isolated hepatocytes . The compound prevents the hormonal stimulation of gluconeogenesis by interfering with key enzymes in the metabolic pathway. It also acts as an activator of rat liver phosphofructokinase (PFKL), which plays a crucial role in glycolysis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fructose-1,6-Bisphosphate (Fru-1,6-BP)

Structure & Role: Fru-1,6-BP (CAS 488-69-7) is a natural glycolytic intermediate with a cyclic β-D-fructofuranose structure and phosphate groups at the 1- and 6-positions. Unlike 2,5-anhydro-D-mannitol-1,6-diphosphate, Fru-1,6-BP contains an anomeric hydroxyl group, which slightly enhances binding orientation in enzymes like pyruvate kinase . Functional Differences:

- Enzyme Activation: Fru-1,6-BP is a potent allosteric activator of pyruvate kinase, while 2,5-anhydro-D-mannitol-1,6-diphosphate exhibits weaker activation due to the absence of the anomeric hydroxyl .

- Metabolic Impact: Fru-1,6-BP promotes glycolysis, whereas the mannitol derivative inhibits gluconeogenesis by accumulating non-metabolized bisphosphate in cells, disrupting carbon flux . Kinetics:

- Phosphofructokinase (PFK): Fru-1,6-BP has a Kₐ (activation constant) of 0.1–0.5 mM, while 2,5-anhydro-D-mannitol-1-P (a monophosphate analog) shows Kₘ = 0.41 mM and Vₘₐₓ = 87% relative to Fru-6-P .

| Property | 2,5-Anhydro-D-mannitol-1,6-diphosphate | Fru-1,6-BP |

|---|---|---|

| CAS Number | 352000-03-4 | 488-69-7 |

| Role | Gluconeogenesis inhibitor | Glycolysis promoter |

| Key Enzyme Target | Phosphofructokinase | Pyruvate kinase |

| Anomeric Hydroxyl | Absent | Present |

| Activation Strength | Moderate | Strong |

2,5-Anhydro-D-glucitol-1,6-diphosphate

Structural Variation : This stereoisomer (CAS 488-69-7) differs in the configuration of the 3- and 4-hydroxyl groups, forming a glucitol backbone instead of mannitol .

Functional Impact :

- Enzyme Specificity : The glucitol derivative acts as a competitive inhibitor of phosphofructokinase (Kᵢ = 0.34 mM ), contrasting with the mannitol analog’s substrate-like activity .

α-D-Glucose-1,6-bisphosphate

Structure & Function : This compound (CAS 2613-57-8) features a glucose backbone with bisphosphate groups. Unlike the mannitol derivative, it participates in glycogen metabolism by regulating phosphoglucomutase activity .

Divergent Applications :

- While 2,5-anhydro-D-mannitol-1,6-diphosphate is used to study gluconeogenesis, α-D-glucose-1,6-bisphosphate is applied in glycogen storage disease research .

2,5-Anhydro-D-mannitol-1-phosphate

Simplified Structure: This monophosphate analog (CAS 352000-02-3) lacks the 6-phosphate group. Kinetic Profile: It serves as a substrate for phosphofructokinase with Kₘ = 0.41 mM, demonstrating that the 6-phosphate is dispensable for enzyme binding but critical for maximal activity .

Data Tables

Table 1. Structural and Functional Comparison of Bisphosphate Analogs

| Compound | CAS Number | Backbone | Phosphate Positions | Key Role | Enzyme Target |

|---|---|---|---|---|---|

| 2,5-Anhydro-D-mannitol-1,6-diphosphate | 352000-03-4 | Mannitol | 1,6 | Gluconeogenesis inhibitor | Phosphofructokinase |

| Fructose-1,6-bisphosphate | 488-69-7 | Fructose | 1,6 | Glycolysis activator | Pyruvate kinase |

| 2,5-Anhydro-D-glucitol-1,6-diphosphate | 488-69-7 | Glucitol | 1,6 | Phosphofructokinase inhibitor | Phosphofructokinase |

| α-D-Glucose-1,6-bisphosphate | 2613-57-8 | Glucose | 1,6 | Glycogen metabolism | Phosphoglucomutase |

Table 2. Kinetic Parameters of Key Analogs

| Compound | Enzyme Targeted | Kₘ (mM) | Kᵢ (mM) | Vₘₐₓ (% of Natural Substrate) |

|---|---|---|---|---|

| 2,5-Anhydro-D-mannitol-1-P | Phosphofructokinase | 0.41 | – | 87 |

| 2,5-Anhydro-D-glucitol-6-P | Phosphofructokinase | – | 0.34 | – |

| Fru-1,6-BP | Pyruvate kinase | – | – | >100 (Strong activator) |

Biologische Aktivität

2,5-Anhydro-D-mannitol-1,6-diphosphate dibarium salt is a phosphorylated carbohydrate derivative that plays a significant role in various metabolic pathways. This compound is particularly noted for its effects on gluconeogenesis, glycolysis, and its potential therapeutic applications in managing blood glucose levels. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₁₄O₁₁P₂

- Molecular Weight : 324.116 g/mol

- CAS Number : 352000-03-4

The primary action of 2,5-Anhydro-D-mannitol-1,6-diphosphate dibarium salt is through its activation of key enzymes involved in carbohydrate metabolism:

- Phosphofructokinase (PFK) : This compound acts as an allosteric activator of rat liver PFKL, enhancing glycolysis rates.

- Inhibition of Gluconeogenesis and Glycogenolysis : It inhibits gluconeogenesis in hepatocytes and decreases glycogenolysis by affecting the activity of liver glycogen phosphorylase and phosphoglucomutase .

Effects on Blood Glucose Levels

Research has demonstrated that administration of 2,5-Anhydro-D-mannitol leads to significant reductions in blood glucose levels across various animal models:

- In studies involving fasting mice and diabetic rats, doses ranging from 100 to 200 mg/kg resulted in a decrease in blood glucose by 17% to 58% .

Table 1: Summary of Biological Effects

| Study Type | Dose (mg/kg) | Blood Glucose Reduction (%) | Other Effects |

|---|---|---|---|

| Fasting Mice | 100 - 200 | 17 - 58 | Increased serum lactate |

| Diabetic Rats | 200 | Significant decrease | Elevated plasma ketone bodies |

| Hepatocyte Studies | 1 mM | Inhibition of gluconeogenesis | Increased lactate from glycerol |

Case Study 1: Gluconeogenesis Inhibition

In vitro studies on rat hepatocytes showed that treatment with 1 mM of the compound inhibited gluconeogenesis from alanine and lactate mixtures. This inhibition was associated with increased lactate formation from glycerol or dihydroxyacetone .

Case Study 2: Metabolic State Mimicking Fasting

A study indicated that administration of 200 mg/kg led to increased food intake during fasting periods. The metabolic state induced by the compound resembled fasting conditions, highlighting its potential role in appetite regulation .

Table 2: Comparison with Related Compounds

| Compound | Activation/Inhibition Effect | Unique Features |

|---|---|---|

| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Activates PFKL; inhibits glycogen phosphorylase | Dibarium salt form enhances stability |

| D-fructose 1,6-bisphosphate | Activates glycolytic enzymes | Naturally occurring metabolite |

| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Limited stimulator of yeast Pyruvate Kinase | Analogous structure with different effects |

Research Applications

The compound has several applications in scientific research:

- Chemistry : Used as a reagent for synthesizing other phosphorylated compounds.

- Biology : Investigated for its role in metabolic pathways.

- Medicine : Explored for potential therapeutic effects on blood glucose regulation.

Q & A

Q. What is the biochemical role of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt in glycolysis regulation?

This compound modulates phosphofructokinase (PFKL), a rate-limiting enzyme in glycolysis. It acts as a competitive ligand, binding to the fructose-1,6-bisphosphate (Fru-1,6-BP) site of PFKL, altering reaction kinetics. Unlike natural substrates, its lack of an anomeric hydroxyl group (compared to Fru-1,6-BP) reduces stereochemical constraints, enabling unique interactions that either activate or inhibit enzyme activity depending on experimental conditions (e.g., pH, cofactor presence) . Researchers should perform kinetic assays under controlled buffer systems (e.g., using dibasic phosphate solutions) to isolate its effects .

Q. How does the compound’s structural configuration influence its interaction with PFKL?

The absence of the anomeric hydroxyl group in 2,5-Anhydro-D-mannitol-1,6-diphosphate reduces hydrogen-bonding interactions with PFKL’s active site, as shown in comparative crystallographic studies with Fru-1,6-BP. This structural difference allows for partial binding, making it a tool to probe substrate orientation and allosteric regulation. Researchers should use X-ray crystallography or nuclear magnetic resonance (NMR) to map binding residues and validate competitive inhibition/activation mechanisms .

Q. What experimental methodologies are recommended to assess its impact on metabolic flux?

Combine enzyme kinetic assays (e.g., Michaelis-Menten analysis) with metabolic flux analysis (MFA) in cell lysates or purified systems. Measure ATP/ADP ratios and lactate production to quantify glycolysis modulation. Ensure buffer systems (e.g., ammonium phosphate) are standardized to avoid confounding ionic effects .

Advanced Research Questions

Q. How can contradictory findings about its role as a PFKL activator vs. inhibitor be resolved?

Contradictions arise from isoform-specific PFKL responses (e.g., liver vs. muscle isoforms) or assay conditions (e.g., Mg²⁺/ATP concentrations). To resolve this:

Q. What strategies are effective in determining the compound’s binding mode to PFKL?

Use surface plasmon resonance (SPR) for real-time binding kinetics or cryo-electron microscopy (cryo-EM) for structural snapshots. Pair with mutagenesis studies targeting PFKL’s allosteric sites (e.g., His252, Arg243) to confirm critical interactions. Molecular dynamics simulations can further predict conformational changes induced by binding .

Q. How should researchers address batch-to-batch variability in compound purity for reproducible results?

- Characterize purity via high-performance liquid chromatography (HPLC) with UV/Vis detection.

- Validate phosphate content using inductively coupled plasma mass spectrometry (ICP-MS) due to its dibarium salt formulation.

- Cross-reference with certified reference standards (e.g., TRC catalog products) and adhere to ISO 17034 guidelines for traceability .

Q. What are the implications of its inhibitory effect on gluconeogenesis in metabolic disease models?

In hepatocyte models, the compound’s suppression of gluconeogenesis (via PFKL modulation) can mimic fasting-induced metabolic shifts. Use stable isotope tracing (e.g., ¹³C-glucose) to quantify gluconeogenic flux. Compare with pharmacological inhibitors (e.g., metformin) to contextualize its therapeutic potential .

Methodological Considerations

- Data Contradiction Analysis : When conflicting activation/inhibition results emerge, systematically vary assay parameters (e.g., pH, ionic strength) and use statistical tools like ANOVA to identify confounding variables.

- Synthesis & Quality Control : For in-house synthesis, follow protocols for phosphorylated carbohydrate analogs, with final purification via ion-exchange chromatography. Validate via ³¹P NMR and elemental analysis for barium content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.